molecular formula C12H19IO2 B14211540 Ethyl 4-(1-iodocyclohexyl)but-2-enoate CAS No. 827573-94-4

Ethyl 4-(1-iodocyclohexyl)but-2-enoate

Cat. No.: B14211540
CAS No.: 827573-94-4
M. Wt: 322.18 g/mol
InChI Key: MRLPFIGUFQWLBV-UHFFFAOYSA-N
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Description

Ethyl 4-(1-iodocyclohexyl)but-2-enoate is an organic compound with the molecular formula C12H19IO2. It is an ester derived from but-2-enoic acid and features a cyclohexyl group substituted with an iodine atom. This compound is of interest due to its unique structure, which combines an α,β-unsaturated ester with a halogenated cyclohexyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-iodocyclohexyl)but-2-enoate typically involves the alkylation of enolate ions. One common method is the reaction of ethyl 4-bromobut-2-enoate with 1-iodocyclohexane in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-iodocyclohexyl)but-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 4-(1-iodocyclohexyl)but-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-(1-iodocyclohexyl)but-2-enoate involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The α,β-unsaturated ester moiety can undergo Michael addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(1-iodocyclohexyl)but-2-enoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for halogen bonding. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

CAS No.

827573-94-4

Molecular Formula

C12H19IO2

Molecular Weight

322.18 g/mol

IUPAC Name

ethyl 4-(1-iodocyclohexyl)but-2-enoate

InChI

InChI=1S/C12H19IO2/c1-2-15-11(14)7-6-10-12(13)8-4-3-5-9-12/h6-7H,2-5,8-10H2,1H3

InChI Key

MRLPFIGUFQWLBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CCC1(CCCCC1)I

Origin of Product

United States

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